molecular formula C18H19N3O4 B6428077 methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate CAS No. 1705513-62-7

methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate

Cat. No.: B6428077
CAS No.: 1705513-62-7
M. Wt: 341.4 g/mol
InChI Key: OPWUQWDHICDEMC-UHFFFAOYSA-N
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Description

Methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyrazine moiety, and a benzoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and the pyrazine moiety. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate stands out due to its unique combination of a piperidine ring, pyrazine moiety, and benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate is a synthetic organic compound notable for its complex structure, which includes a benzoate moiety, a piperidine ring, and a pyrazine derivative. Its molecular formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its structural components, particularly the piperidine and pyrazine moieties. These components facilitate interactions with various biological targets, influencing cellular pathways related to inflammation, cancer, and microbial infections.

Key Biological Activities

Research indicates that derivatives containing pyrazine structures exhibit a wide range of biological activities:

  • Anti-inflammatory : Pyrazine derivatives have shown significant anti-inflammatory effects, often through inhibition of nitric oxide (NO) production in macrophages .
  • Anticancer : Compounds similar to this compound have demonstrated potent anticancer properties, with some derivatives exhibiting IC50 values as low as 10 nM against specific cancer cell lines .
  • Antibacterial : The antibacterial properties of pyrazine derivatives have been noted, making them candidates for further development in treating infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the piperidine and pyrazine components can significantly enhance biological activity. For example, changes in substituents on the piperidine ring can lead to improved selectivity and potency against specific targets such as kinases involved in cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with similar compounds is useful:

Compound Name Key Features Unique Aspects
Methyl 4-(pyrazin-2-yloxy)benzoateContains a benzoate and pyrazineLacks piperidine structure
4-(pyridin-3-yloxy)piperidineSimilar piperidine structureDifferent heterocyclic component
Methyl 3-(pyridin-4-yloxy)benzoateContains pyridine instead of pyrazineDifferent biological activity profile
N-(pyridin-3-yloxy)benzamideAmide instead of ester linkageDifferent reactivity due to amide bond

This table highlights how the combination of both piperidine and pyrazine functionalities in this compound may confer distinct biological activities not found in other similar compounds.

Anticancer Activity

In a study focusing on the anticancer properties of pyrazine derivatives, this compound was tested against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to leading anticancer agents. For instance, one derivative showed an IC50 value of 3.19μM3.19\mu M against HCT116 cells, indicating strong potential for further development .

Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of compounds similar to this compound. Results indicated that these compounds could inhibit LPS-induced NO production in RAW264.7 macrophages by over 50% at concentrations around 20μM20\mu M, demonstrating their potential as anti-inflammatory agents .

Properties

IUPAC Name

methyl 2-(4-pyrazin-2-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-18(23)15-5-3-2-4-14(15)17(22)21-10-6-13(7-11-21)25-16-12-19-8-9-20-16/h2-5,8-9,12-13H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWUQWDHICDEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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